Orthogonal C3-Cl Handle vs. Non-Halogenated Core
The C3-chloro substituent provides an orthogonal reactive handle for diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that is entirely absent in the non-halogenated parent compound, imidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 133427-08-4) [1]. This allows for the sequential and independent derivatization of the 8-carboxylic acid (e.g., to an amide or ester) and the 3-position (e.g., to an aryl, alkyl, or amine group) [2]. This orthogonal reactivity is a fundamental advantage for structure-activity relationship (SAR) exploration.
| Evidence Dimension | Functional Group Reactivity |
|---|---|
| Target Compound Data | Contains a C3-Cl bond, enabling cross-coupling and nucleophilic aromatic substitution. |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-08-4) contains only a C3-H bond. |
| Quantified Difference | Orthogonal reactive handle (C3-Cl) is present vs. absent. |
| Conditions | Standard chemical synthesis context (class-level reactivity knowledge). |
Why This Matters
This enables the synthesis of a vastly larger and more diverse library of analogs, a critical requirement for hit-to-lead optimization in drug discovery, unlike the more synthetically restrictive parent compound.
- [1] Swain, S. P.; et al. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 2018, 3, 3, 2695–2704. View Source
- [2] Liu, J.; et al. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry, 2017, 25, 15, 4088-4099. View Source
